molecular formula C11H10N2S B1586264 4-(4-Methylphenyl)-2-pyrimidinethiol CAS No. 477859-71-5

4-(4-Methylphenyl)-2-pyrimidinethiol

Cat. No.: B1586264
CAS No.: 477859-71-5
M. Wt: 202.28 g/mol
InChI Key: ZRXJKQAUCSXMTF-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2-pyrimidinethiol is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a 4-methylphenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-2-pyrimidinethiol typically involves the reaction of 4-methylphenylboronic acid with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the pyrimidinethiol ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylphenyl)-2-pyrimidinethiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

  • Reduction: Reducing agents like sodium borohydride can reduce the pyrimidinethiol to a pyrimidinethiolate.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: this compound sulfonic acid

  • Reduction: 4-(4-Methylphenyl)-2-pyrimidinethiolate

  • Substitution: Various alkylated pyrimidinethiols

Scientific Research Applications

4-(4-Methylphenyl)-2-pyrimidinethiol has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential therapeutic applications include its use as an antimicrobial agent or in drug design.

  • Industry: It can be employed in the development of new materials or as a corrosion inhibitor.

Mechanism of Action

The mechanism by which 4-(4-Methylphenyl)-2-pyrimidinethiol exerts its effects depends on its specific application. For example, as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 4-(4-Methylphenyl)-2-pyrimidinamine

  • 4-(4-Methylphenyl)-2-thiouracil

  • 4-(4-Methylphenyl)-2-pyrimidinone

Uniqueness: 4-(4-Methylphenyl)-2-pyrimidinethiol is unique due to its specific combination of a pyrimidine ring, a 4-methylphenyl group, and a thiol group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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Properties

IUPAC Name

6-(4-methylphenyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-8-2-4-9(5-3-8)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXJKQAUCSXMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363413
Record name 4-(4-methylphenyl)-2-pyrimidinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477859-71-5
Record name 4-(4-methylphenyl)-2-pyrimidinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-METHYLPHENYL)-2-PYRIMIDINETHIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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